molecular formula C19H23N3O4S B2890385 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899977-30-1

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2890385
CAS RN: 899977-30-1
M. Wt: 389.47
InChI Key: JFCQFYQCXCXONN-UHFFFAOYSA-N
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Description

This compound is a derivative of hexahydroquinazolin, which is a type of heterocyclic compound. Hexahydroquinazolins have been studied for their potential biological activities .

Scientific Research Applications

Allelopathic Properties and Soil Microbial Transformation

Research has investigated the microbial transformation of compounds related to 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide, focusing on their allelopathic properties. Allelochemicals, including hydroxamic acids and related compounds, present in agricultural crops like wheat, rye, and maize, transform into benzoxazolinones in the soil. This transformation is crucial for exploiting the allelopathic properties of these crops in suppressing weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Structural Aspects and Inclusion Compounds

Studies on the structural aspects of amide-containing isoquinoline derivatives, closely related to the chemical , have been conducted. These studies involve the synthesis of compounds and their interaction with various acids, leading to the formation of gels and crystalline solids. These structural studies are significant for understanding the properties of such compounds and their potential applications in various fields (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Evaluation of Thioxoquinazolinone Derivatives

Research into the synthesis and evaluation of thioxoquinazolinone derivatives, which are structurally similar to the compound , has been conducted. These studies focus on their anti-inflammatory and analgesic properties, offering insights into the potential therapeutic applications of these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Novel Oxazolidinone Antibacterial Agents

Research on oxazolidinone analogs, which share structural similarities with the target compound, has been performed. These studies assess the antibacterial activities of such compounds against a variety of clinically important human pathogens. This research contributes to the understanding of new classes of antimicrobial agents and their potential applications (Zurenko et al., 1996).

Metabolism of Chloroacetamide Herbicides

Investigations into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted. These studies, focusing on compounds structurally related to the chemical , are essential for understanding the metabolic pathways and potential toxicological implications of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-14-8-6-13(7-9-14)20-17(24)12-27-18-15-4-2-3-5-16(15)22(10-11-23)19(25)21-18/h6-9,23H,2-5,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQFYQCXCXONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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